9-methoxybenzo[a]pyrene

NIH Shift K-region epoxide rearrangement Metabolic activation mechanism

9-Methoxybenzo[a]pyrene (CAS 17573-32-9, MF C21H14O, MW 282.34) is a monomethoxy-substituted derivative of the prototypical polycyclic aromatic hydrocarbon (PAH) carcinogen benzo[a]pyrene (BaP). The compound belongs to the benzopyrene class of pentacyclic aromatic hydrocarbons and features a single methoxy substituent at the 9-position of the BaP framework.

Molecular Formula C₂₁H₁₄O
Molecular Weight 282.34
CAS No. 17573-32-9
Cat. No. B1144987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methoxybenzo[a]pyrene
CAS17573-32-9
Molecular FormulaC₂₁H₁₄O
Molecular Weight282.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methoxybenzo[a]pyrene (CAS 17573-32-9): A Methoxy-Substituted PAH Probe for Metabolic Activation and Analytical Detection Studies


9-Methoxybenzo[a]pyrene (CAS 17573-32-9, MF C21H14O, MW 282.34) is a monomethoxy-substituted derivative of the prototypical polycyclic aromatic hydrocarbon (PAH) carcinogen benzo[a]pyrene (BaP) . The compound belongs to the benzopyrene class of pentacyclic aromatic hydrocarbons and features a single methoxy substituent at the 9-position of the BaP framework [1]. Unlike the parent BaP—which requires metabolic activation via cytochrome P450 enzymes to exert its mutagenic and carcinogenic effects—9-methoxybenzo[a]pyrene serves dual roles as both a metabolic derivative and a functional probe. It is employed primarily as an analytical reference standard and as a synthetic intermediate in the preparation of hydroxylated BaP metabolite standards [2]. Its well-defined structure, altered electronic properties conferred by the electron-donating methoxy group, and distinct chromatographic and spectroscopic behavior make it a valuable tool in PAH metabolism, DNA adduct formation, and environmental biomonitoring research .

Why Benzo[a]pyrene, 9-Hydroxybenzo[a]pyrene, or Other Methoxy Isomers Cannot Substitute for 9-Methoxybenzo[a]pyrene in Analytical and Metabolic Studies


Substituting 9-methoxybenzo[a]pyrene with unsubstituted benzo[a]pyrene or with regioisomeric methoxy analogs introduces critical analytical and biochemical divergences that compromise experimental reproducibility. The electron-donating methoxy substituent at the 9-position fundamentally alters the compound's electronic structure, which in turn redirects the regiochemical outcome of enzymatic and chemical transformations such as the NIH shift [1]. In contrast to BaP—which yields a 60:40 mixture of 4-phenol and 5-phenol upon acid-catalyzed rearrangement of its K-region 4,5-oxide—the 9-methoxy derivative provides exclusive formation of the 4-phenol isomer, a property not shared by its 8-methoxy regioisomer [1][2]. Furthermore, 9-hydroxybenzo[a]pyrene (9-HOBP), the direct demethylation product, exhibits distinct carcinogenic potential as a bay-region metabolite and cannot serve as a chemically stable surrogate for the methoxy-protected precursor without introducing confounding biological activity [3]. The unique combination of methoxy-group stability, regiochemical predictability, and characteristic fluorescence signature means that in-class interchange inevitably degrades isomer selectivity in trace analysis, alters metabolic pathway readouts, and erodes the quantitative accuracy of LC-MS/MS and Shpol'skii-based detection methods.

Quantitative Differentiation of 9-Methoxybenzo[a]pyrene from Closest Analogs: Evidence-Based Selection Criteria


Exclusive Regiochemical Outcome in NIH Shift Rearrangement: 9-Methoxy vs. 8-Methoxy vs. Unsubstituted BaP

In a direct head-to-head comparison using 13C-labeled 4,5-oxides, the 9-methoxy substituent exerts a very strong electronic effect that completely redirects the NIH shift rearrangement. The 9-methoxy-4,5-dihydrobenzo[a]pyrene-4,5-oxide yields exclusively the 4-phenol product, whereas the 8-methoxy isomer gives a mixture of both phenols with the 5-phenol predominating, and unsubstituted BaP-4,5-oxide yields a 60:40 4-phenol/5-phenol mixture [1][2]. This represents a qualitative rather than merely quantitative differentiation.

NIH Shift K-region epoxide rearrangement Metabolic activation mechanism Regioselectivity

Synthetic Utility as a Chemically Stable Precursor to 9-Hydroxybenzo[a]pyrene via Quantitative Demethylation

9-Methoxybenzo[a]pyrene serves as a direct, storable synthetic precursor to the carcinogenic metabolite 9-hydroxybenzo[a]pyrene (9-HOBP). Acid-catalyzed cyclization of an advanced intermediate furnishes 9-methoxybenzo[a]pyrene, which upon demethylation with boron tribromide (BBr3) yields 9-HOBP [1]. This contrasts with the synthesis of other BP phenols such as 6-HO-BP, which requires a distinct synthetic route via Suzuki-Miyaura cross-coupling rather than a simple deprotection strategy [1]. The methoxy-protected form offers superior bench stability compared to the free phenolic metabolite, facilitating procurement and long-term storage.

Synthetic methodology PAH metabolite standards BBr3 demethylation LC-MS/MS quantification

Ultratrace Isomer-Selective Detection Capability by Laser-Excited Shpol'skii Spectrometry

Following derivatization of polar BaP metabolites to their methoxy analogs, 9-methoxy B[a]P can be detected with an absolute detection limit of 50 attomole in a 20-μL sample using laser-excited Shpol'skii spectrometry (LESS) in n-alkane matrices at cryogenic temperatures [1]. This ultrasensitive, isomer-selective detection capability enables direct quantification of BaP metabolite profiles from complex biological matrices such as urine and blood sera without chromatographic pre-separation [1]. While other PAH detection methods such as conventional HPLC-fluorescence or GC-MS offer nanogram-to-picogram detection limits, the attomole-level sensitivity achieved with the 9-methoxy derivative via LESS represents a 100- to 1000-fold improvement for isomer-specific analysis [1].

Shpol'skii spectrometry Ultratrace detection Isomer-selective analysis Environmental biomonitoring

Well-Resolved Fluorescence Line-Narrowed Spectral Signature Enabling Unambiguous Identification in Complex Mixtures

Fluorescence line-narrowing spectrometry (FLNS) of 9-methoxybenzo[a]pyrene-4,5-dihydrodiol yields well-resolved, chromophore-characteristic spectra that are sufficiently distinct to permit selective excitation and resolution from closely related species in binary mixtures [1]. In a direct experimental demonstration, a binary mixture of benzo[a]pyrene-7,8,9,10-tetrahydrotetrol (tetrol) and 9-methoxybenzo[a]pyrene-4,5-dihydrodiol was successfully resolved using selective laser excitation, producing FLN spectra characteristic of each individual molecule [2]. This capability is critical because the 4,5-epoxide pathway represented by the 9-methoxy derivative is a known route of BaP modification of DNA that must be distinguished from the more extensively studied 7,8-diol-9,10-epoxide pathway [2].

Fluorescence line-narrowing spectroscopy DNA adduct detection Spectral fingerprinting Selective laser excitation

Physicochemical Properties Differentiating 9-Methoxybenzo[a]pyrene from Parent Benzo[a]pyrene

The introduction of the methoxy group at the 9-position alters several key physicochemical properties relative to the parent hydrocarbon BaP, with implications for handling, formulation, and analytical method development. 9-Methoxybenzo[a]pyrene exhibits a predicted boiling point of 498.6±14.0 °C and a predicted density of 1.282±0.06 g/cm³ . Its solubility profile in chlorinated solvents (chloroform, dichloromethane) and methanol facilitates preparation of stock solutions for chromatographic and spectroscopic applications, whereas unsubstituted BaP typically requires less polar aromatic solvents such as toluene or benzene for optimal dissolution . The compound is stable at room temperature under standard storage conditions .

Physicochemical characterization Solubility profile Chromatographic behavior Procurement specifications

Optimal Application Scenarios for 9-Methoxybenzo[a]pyrene Based on Quantitative Differentiation Evidence


Mechanistic Studies of K-Region Metabolic Activation: Unambiguous Product Assignment in NIH Shift Experiments

Investigators studying the K-region (4,5-position) epoxidation pathway of PAH metabolic activation should prioritize 9-methoxybenzo[a]pyrene over unsubstituted BaP or 8-methoxybenzo[a]pyrene. The exclusive formation of the 4-phenol upon acid-catalyzed rearrangement of 9-methoxybenzo[a]pyrene-4,5-oxide eliminates the isomeric ambiguity inherent in the 60:40 product mixture obtained from BaP-4,5-oxide . This regiochemical fidelity is critical for laboratories employing 13C-labeled arene oxides to track metabolic fate, as it provides a single, interpretable product signal rather than a mixed isomeric output requiring chromatographic deconvolution. The compound is particularly suited for studies that aim to distinguish the K-region pathway from the competing bay-region diol-epoxide pathway .

Preparation of 9-Hydroxybenzo[a]pyrene Reference Standards for Quantitative LC-MS/MS Metabolite Analysis

Analytical laboratories engaged in quantitative bioanalysis of BaP metabolites in human biomonitoring studies should procure 9-methoxybenzo[a]pyrene as a stable precursor for on-demand generation of 9-HOBP reference standards. The BBr3-mediated demethylation route provides a clean, efficient conversion to the free phenol, circumventing the need for costly and oxidation-prone 9-HOBP standards . This application scenario is directly supported by the synthesis methodology of Xu et al. (2009), which established 9-methoxybenzo[a]pyrene as the penultimate intermediate en route to 9-HOBP within a broader program to prepare 13C-labeled BP metabolite standards for sensitive LC-MS/MS methods . The room-temperature storage stability of the methoxy precursor further reduces the logistical burden of cold-chain procurement and inventory management .

Ultratrace Environmental and Clinical Biomonitoring via Laser-Excited Shpol'skii Spectrometry

Environmental toxicology laboratories and public health agencies conducting population-level PAH exposure assessment should employ 9-methoxybenzo[a]pyrene—either as a direct analytical reference standard or as a derivatization target for hydroxylated BaP metabolites—when utilizing laser-excited Shpol'skii spectrometry for isomer-selective ultratrace detection. The demonstrated absolute detection limit of 50 attomole per 20-μL sample enables quantification from microliter-scale clinical specimens (e.g., finger-prick blood samples, small-volume urine aliquots) that would be below the detection threshold of conventional HPLC-fluorescence or GC-MS methods . This capability is particularly relevant for pediatric biomonitoring studies and for analyzing PAH metabolite profiles in limited-quantity archival biospecimens . This application scenario is contingent upon access to a LESS instrument platform with cryogenic sample handling capability.

Spectroscopic Discrimination of K-Region vs. Bay-Region DNA Adduction Pathways Using Fluorescence Line-Narrowing Spectroscopy

Research groups investigating the relative contribution of the one-electron oxidation/K-region epoxide pathway versus the bay-region diol-epoxide pathway to PAH-DNA adduct formation should utilize 9-methoxybenzo[a]pyrene-4,5-dihydrodiol as a spectroscopic probe. The well-resolved fluorescence line-narrowed spectrum of this compound is sufficiently distinct from that of BPDE-DNA adducts and tetrol metabolites to permit selective laser excitation and unambiguous identification in complex adduct mixtures . This application is grounded in the demonstrated binary mixture resolution of 9-methoxybenzo[a]pyrene-4,5-dihydrodiol and benzo[a]pyrene tetrol using FLNS, which established the feasibility of distinguishing the two competing DNA adduction pathways by their characteristic low-temperature fluorescence signatures . The approach is applicable to laboratories equipped with cryogenic FLNS instrumentation and is complementary to 32P-postlabeling and LC-MS/MS-based DNA adduct analysis.

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